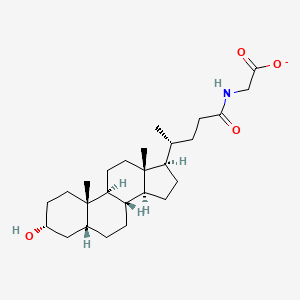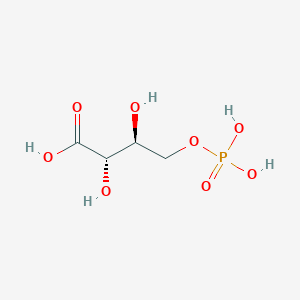
Glycolithocholate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycolithocholate is a N-acylglycinate that is the conjugate base of glycolithocholic acid; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a glycolithocholic acid.
Applications De Recherche Scientifique
Enzymatic Sulphation in the Human Body
Research has identified the presence of glycolithocholate sulphotransferase in various parts of the human body, including the liver and small intestine. This enzyme plays a role in the sulphation of bile salts, an essential process for normal liver and gastrointestinal function. Notably, no activity of this enzyme was found in the gastric mucosa, colonic mucosa, or kidney (Lööf & Wengle, 1979).
Role in Primary Hepatocyte Cultures
Studies on primary hepatocyte cultures have shown that these cells form this compound-3-sulfate (GLC-S) when this compound (GLC) is added to the medium. This research suggests that the formation and secretion of GLC-S in cultured primary hepatocytes are primarily controlled by bile acid concentration, offering insights into liver function and bile acid metabolism (Kirkpatrick & Belsaas, 1985).
Impact on Intestinal Transport
This compound's sulphation impacts its intestinal transport. The absorption of its 3-α-sulfate esters occurs via active transport limited to the ileum, differing from nonsulfated compounds. This finding is significant in understanding the absorption and elimination of potentially toxic bile salts in the gastrointestinal tract (Low-Beer, Tyor & Lack, 1969).
Hormonal Effects on Hepatic Sulfotransferase
Research has shown that estrogens and androgens affect hepatic this compound sulfotransferase activity. This enzyme activity is influenced by hormonal changes, suggesting a link between endocrine function and bile acid metabolism (Kirkpatrick, Wildermann & Killenberg, 1985).
Assay Method for Bile Salt Sulfotransferase
A simple assay method using this compound coupled to Sepharose has been developed for measuring bile salt sulfotransferase. This method provides a straightforward and reproducible way to study this enzyme, which is crucial for understanding bile acid metabolism (Chen, 1980).
Propriétés
Formule moléculaire |
C26H42NO4- |
|---|---|
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO4/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31)/p-1/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1 |
Clé InChI |
XBSQTYHEGZTYJE-OETIFKLTSA-M |
SMILES isomérique |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
SMILES canonique |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Synonymes |
3a-Hydroxy-5b-cholanic acid glycine ester glycolithocholate glycolithocholic acid glycolithocholic acid, monosodium salt lithocholylglycine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]phenol](/img/structure/B1262540.png)



![2-[[[4-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester](/img/structure/B1262545.png)



![[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrinato(2-)-kappa(4)N(21),N(22),N(23),N(24)]zinc](/img/structure/B1262554.png)


